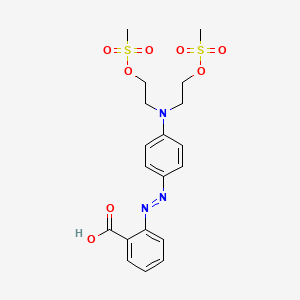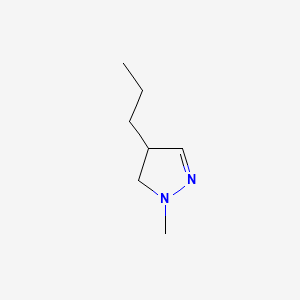
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2'-carboxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- is a complex organic compound characterized by the presence of an azo group (N=N) linking two phenyl rings. This compound is notable for its unique chemical structure, which includes methylsulfonyloxy and carboxy functional groups. Azobenzenes are well-known for their photoisomerization properties, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of azobenzene derivatives typically involves several classical methods:
Azo Coupling Reaction: This method involves the coupling of diazonium salts with activated aromatic compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Mills Reaction: This reaction involves the condensation of aromatic nitroso derivatives with anilines, leading to the formation of azobenzenes.
Wallach Reaction: This method transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
For the specific synthesis of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy-, the process involves the introduction of methylsulfonyloxy and carboxy groups to the azobenzene core. The reaction conditions typically include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the stability of the functional groups.
Chemical Reactions Analysis
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives. Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are commonly used.
Scientific Research Applications
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- is primarily based on its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the compound’s electronic distribution and molecular geometry, allowing it to interact with various molecular targets and pathways. The photoisomerization process is reversible, enabling precise control over the compound’s activity .
Comparison with Similar Compounds
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- can be compared with other azobenzene derivatives such as:
Azobenzene: The parent compound, which lacks the additional functional groups present in the derivative.
4-Aminoazobenzene: Contains an amino group, making it more reactive in certain chemical reactions.
4-Hydroxyazobenzene: Contains a hydroxy group, which can participate in hydrogen bonding and other interactions.
The uniqueness of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- lies in its combination of functional groups, which enhances its reactivity and versatility in various applications.
Properties
CAS No. |
40136-84-3 |
|---|---|
Molecular Formula |
C19H23N3O8S2 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-[[4-[bis(2-methylsulfonyloxyethyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H23N3O8S2/c1-31(25,26)29-13-11-22(12-14-30-32(2,27)28)16-9-7-15(8-10-16)20-21-18-6-4-3-5-17(18)19(23)24/h3-10H,11-14H2,1-2H3,(H,23,24) |
InChI Key |
VFDIQCPKTDCVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)




![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)

